Tert-butyl 3-(3-methoxyphenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate
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Overview
Description
The compound “Tert-butyl 3-(3-methoxyphenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate” is a complex organic molecule. It contains a quinoxaline core, which is a type of heterocyclic compound. The quinoxaline core is substituted with a tert-butyl carboxylate group and a methoxyphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The quinoxaline core would likely contribute to the rigidity of the molecule, while the tert-butyl carboxylate and methoxyphenyl groups could influence its polarity and reactivity .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The quinoxaline core might participate in various reactions, especially if it’s part of a larger system. The tert-butyl carboxylate and methoxyphenyl groups could also be involved in reactions, depending on the conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and functional groups would affect properties like solubility, melting point, and reactivity .Scientific Research Applications
Synthesis and Chemical Properties
Liquid- and Solid-Phase Synthesis of Quinoxalines : A study by Attanasi et al. (2001) demonstrated the synthesis of 3-methylquinoxaline-2-carboxylates via reactions of tert-butoxycarbonyl diazenyl but-2-enes with aromatic 1,2-diamines, both in liquid and solid phases.
C3-alkoxycarbonylation of Quinoxalin-2(1H)-ones : Research by Xie et al. (2019) explores the preparation of quinoxaline-3-carboxylates through metal- and base-free conditions, highlighting the role of tert-butyl carbazate in the synthesis process.
Applications in Material Science
Synthesis of Dendritic Macromolecules : Pesak et al. (1997) conducted a study on the synthesis of phenylacetylene dendrimers terminated with tert-butyl esters. Their research, detailed in this article, focused on the transformation of these esters to carboxylic acids and the solubility characteristics of the resulting dendrimers.
Production of 3-Methoxy Pyrrole Carboxylic Acid tert-Butyl Esters : Wasserman et al. (2004) investigated the photooxidation of tert-butyl 3-methoxypyrrole-2-carboxylate, yielding various pyrrole derivatives. This process is significant for synthesizing prodigiosin and its analogs, as detailed in their study.
Biological and Pharmacological Research
- Nitrone Design for Stroke Treatment : The 2020 study by Marco-Contelles reviews the advancement of tetramethylpyrazine nitrones and quinolylnitrones in stroke treatment, showcasing their therapeutic applications as free radical scavengers.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
tert-butyl 3-(3-methoxyphenyl)-3,4-dihydro-2H-quinoxaline-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-20(2,3)25-19(23)22-13-17(14-8-7-9-15(12-14)24-4)21-16-10-5-6-11-18(16)22/h5-12,17,21H,13H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAUHPUFGSJIAJK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(NC2=CC=CC=C21)C3=CC(=CC=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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